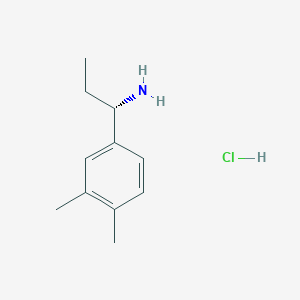
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of phenylpropanolamine, a compound known for its stimulant and decongestant properties.
Synthetic Routes and Reaction Conditions:
Reduction of (S)-1-(3,4-Dimethylphenyl)propan-1-one: This compound can be synthesized by reducing (S)-1-(3,4-Dimethylphenyl)propan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of (S)-1-(3,4-Dimethylphenyl)propan-1-ol: Another method involves the amination of (S)-1-(3,4-Dimethylphenyl)propan-1-ol using ammonia or ammonium chloride under high pressure and temperature.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (S)-1-(3,4-Dimethylphenyl)propan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be reduced to (S)-1-(3,4-Dimethylphenyl)propan-1-ol using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Electrophiles such as alkyl halides and acidic conditions.
Major Products Formed:
Oxidation: (S)-1-(3,4-Dimethylphenyl)propan-1-one
Reduction: (S)-1-(3,4-Dimethylphenyl)propan-1-ol
Substitution: Various amine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used in the study of neurotransmitter systems and their modulation.
Industry: It can be used in the production of various chemical products, including intermediates for other industrial processes.
Mécanisme D'action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It primarily targets adrenergic receptors, which are involved in the regulation of various physiological processes.
Pathways Involved: By binding to these receptors, it can modulate neurotransmitter release and activity, leading to its stimulant and decongestant effects.
Comparaison Avec Des Composés Similaires
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: is similar to other phenylpropanolamine derivatives, but it has unique properties that distinguish it from others:
Phenylpropanolamine: Similar stimulant and decongestant properties but with different substituents on the phenyl ring.
Norephedrine: Another closely related compound with similar effects but differing in the position of the methyl groups on the phenyl ring.
These compounds share similarities in their chemical structure and biological activity, but the specific arrangement of substituents can lead to variations in their potency and efficacy.
Propriétés
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704190 | |
| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213597-00-2 | |
| Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


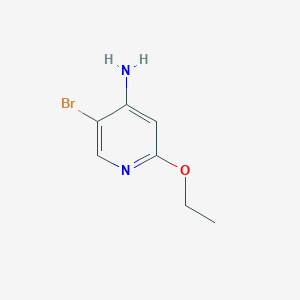
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)
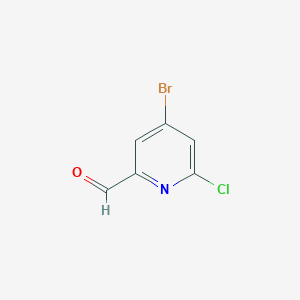

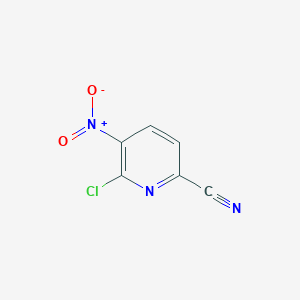
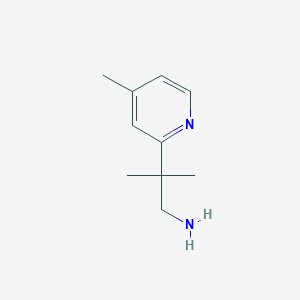

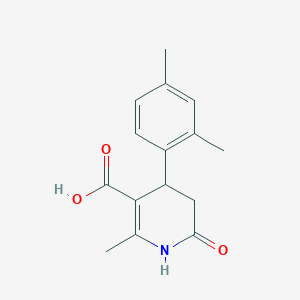
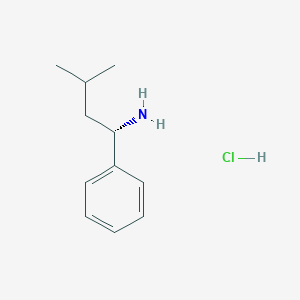
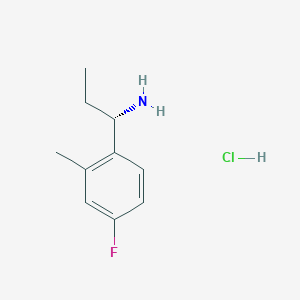


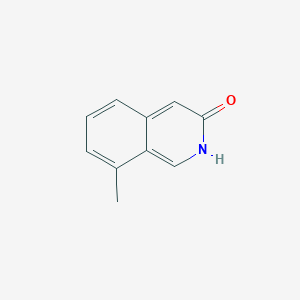
![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5(4H)-one](/img/structure/B1505184.png)
